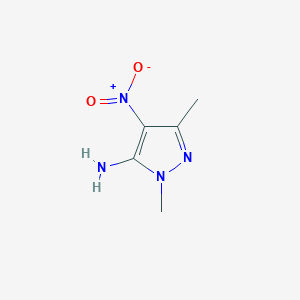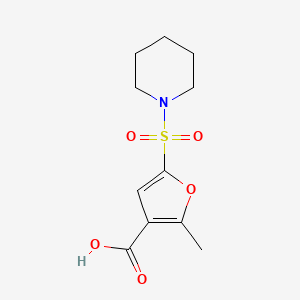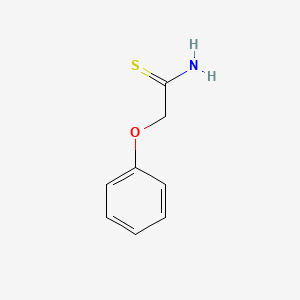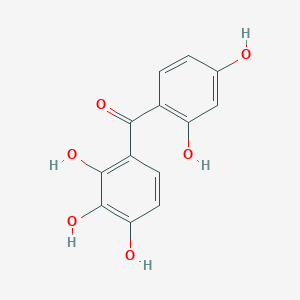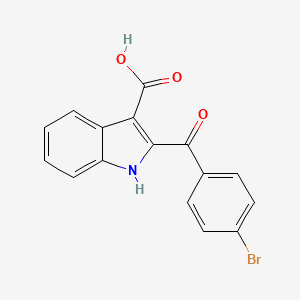![molecular formula C8H8N2O2S B1597568 [5-(2-Méthyl-1,3-thiazol-4-yl)-3-isoxazolyl]méthanol CAS No. 388088-79-7](/img/structure/B1597568.png)
[5-(2-Méthyl-1,3-thiazol-4-yl)-3-isoxazolyl]méthanol
Vue d'ensemble
Description
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol, also known as MTIM, is a chemical compound that has been widely researched for its potential therapeutic applications. MTIM is a heterocyclic compound that contains a thiazole and isoxazole ring in its structure. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés du thiazole sont reconnus pour leurs propriétés antimicrobiennes. Ils peuvent être conçus pour agir comme des agents antibactériens contre diverses souches telles que Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi . La présence du cycle thiazole peut être exploitée pour développer de nouveaux médicaments antimicrobiens avec potentiellement moins d'effets secondaires.
Anticancéreux et cytotoxicité
Le cycle thiazole est une caractéristique courante de nombreux médicaments antinéoplasiques. Des composés comportant cette fraction ont montré une activité cytotoxique contre des lignées cellulaires tumorales humaines . La recherche sur le [5-(2-méthyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]méthanol pourrait conduire au développement de nouvelles thérapies contre le cancer, en particulier si le composé présente une toxicité sélective envers les cellules cancéreuses.
Propriétés antioxydantes
Les dérivés du thiazole ont démontré des activités antioxydantes significatives. Cette propriété est cruciale dans le développement d'agents thérapeutiques capables de protéger l'organisme du stress oxydatif, qui est impliqué dans de nombreuses maladies, notamment les troubles neurodégénératifs .
Effets anti-inflammatoires et analgésiques
Les activités anti-inflammatoires et analgésiques des composés thiazoliques en font des candidats pour le développement de nouveaux médicaments anti-inflammatoires et analgésiques. Ces applications sont particulièrement pertinentes dans le traitement des maladies inflammatoires chroniques .
Thérapie antivirale et antirétrovirale
Les dérivés du thiazole ont été utilisés dans la synthèse de médicaments antiviraux et antirétroviraux. Cela inclut des applications dans le traitement du VIH, où le cycle thiazole joue un rôle dans l'efficacité du médicament .
Applications neuroprotectrices
Le potentiel neuroprotecteur des dérivés du thiazole est un autre domaine d'intérêt. Ces composés pourraient être utilisés dans le traitement des affections neurologiques, en contribuant éventuellement à la synthèse des neurotransmetteurs ou en protégeant les tissus neuronaux des dommages .
Produits chimiques agricoles
Les composés thiazoliques ont trouvé une application dans le domaine des produits chimiques agricoles. Ils peuvent être formulés en pesticides ou herbicides, offrant un moyen de protéger les cultures contre les ravageurs et les maladies .
Applications industrielles
Dans le secteur industriel, les dérivés du thiazole peuvent être utilisés comme accélérateurs de réaction chimique ou dans la synthèse de colorants et de pigments. Leurs propriétés chimiques les rendent adaptés à diverses applications dans les processus de fabrication .
Mécanisme D'action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazoles are known to be involved in a variety of biological activities and could potentially affect multiple pathways
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of the compound. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.
Result of Action
As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Analyse Biochimique
Biochemical Properties
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, which are structurally related to this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and the release of energy from carbohydrates . These effects are crucial for maintaining normal cellular functions and can lead to therapeutic benefits in treating various diseases.
Molecular Mechanism
At the molecular level, [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol vary with different dosages in animal models. Low doses of this compound have been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHCDZMYKOBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380054 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
388088-79-7 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)
![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)


